(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Description
The compound (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex oligosaccharide derivative characterized by multiple pyranose (oxane) rings interconnected via glycosidic linkages. Key structural features include:
Properties
IUPAC Name |
(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)9(23)13(27)17(29-4)33-15-10(24)8(22)5(2-19)31-18(15)32-14-6(3-20)30-16(28)12(26)11(14)25/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10-,11+,12+,13-,14+,15+,16?,17+,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFSYLYCDAVZGP-ZTFPOLCTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Protective Group Strategies for Monosaccharide Units
| Monosaccharide Unit | Protective Groups | Deprotection Conditions |
|---|---|---|
| Unit A | Acetyl (C-3, C-4) | NaOH/MeOH (0.1 M, 25°C) |
| Unit B | Benzyl (C-4, C-5) | H₂/Pd-C (1 atm, 25°C) |
| Unit C | tert-Butyldimethylsilyl (C-6) | HF/Pyridine (0°C) |
Catalytic Systems for Glycosidic Bond Formation
The patent US4683297A discloses the use of perfluorosulfonic acid resins as heterogeneous catalysts for glycoside synthesis. This method avoids corrosive homogeneous acids (e.g., H₂SO₄) and enables catalyst reuse. Key parameters include:
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Temperature : 120–230°C (above alcohol boiling point).
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Pressure : 5.5–6.0 kg/cm² (for low-boiling alcohols like methanol).
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Molar Ratio (Alcohol:Saccharide) : 3:1 to 50:1 to favor glycoside formation over hydrolysis.
For the target compound, sequential glycosylation is performed in anhydrous methanol or ethylene glycol under pressurized conditions. The resin (5–20% by weight relative to saccharide) facilitates protonation of the hydroxyl group, enabling nucleophilic attack by the alcohol.
Table 2: Glycosylation Reaction Conditions
| Step | Donor | Acceptor | Catalyst Loading | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 1 | Unit C | Unit B | 15% resin | 120°C | 30 min | 78% |
| 2 | Unit B-C | Unit A | 10% resin | 140°C | 45 min | 65% |
Industrial-Scale Production Considerations
Continuous vs. Batch Processes
The patent highlights two production modes:
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Batch Process : Saccharide and alcohol are heated in a pressurized autoclave with resin, followed by filtration and solvent removal.
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Continuous Process : A saccharide-alcohol slurry is pumped through a resin-packed column, enabling steady-state glycoside production.
Continuous processes improve throughput but require precise control of residence time and temperature gradients. For the target compound, batch processing is preferred due to the need for sequential coupling steps.
Purification and Isolation
Post-reaction purification involves:
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Filtration : Removal of perfluorosulfonic acid resin (reusable for ≥10 cycles without activity loss).
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Solvent Evaporation : Rotary evaporation under reduced pressure to recover excess alcohol.
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Crystallization : Glycoside crystallization from concentrated alcoholic solutions.
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Decoloration : Activated carbon treatment to remove byproducts from high-temperature reactions.
Challenges and Optimization Strategies
Regioselectivity and Stereochemical Control
The compound’s stereochemistry demands precise control during glycosylation. To minimize side reactions:
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Temporary Protecting Groups : tert-Butyldiphenylsilyl groups shield hydroxyls during coupling.
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Anomeric Activation : Trichloroacetimidate donors enhance β-selectivity in the presence of Lewis acids like BF₃·OEt₂.
Byproduct Formation
Oligomerization (dimer/trimer formation) occurs due to excess saccharide or prolonged reaction times. Mitigation strategies include:
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Dilute Conditions : Alcohol:saccharide ratio ≥20:1.
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Stepwise Temperature Ramping : Initial low-temperature activation (80°C) followed by high-temperature coupling (140°C).
Scientific Research Applications
Pharmaceutical Applications
1.1 Antidiabetic Properties
Research has indicated that compounds similar to this structure exhibit potential antidiabetic effects. They may enhance insulin sensitivity and glucose metabolism. For instance, derivatives of this compound have been studied for their ability to modulate glucose uptake in muscle cells and improve overall glycemic control in diabetic models .
1.2 Antioxidant Activity
The structural components of this compound suggest it may possess antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that similar sugar alcohols can scavenge free radicals and protect cellular components from oxidative damage .
1.3 Drug Delivery Systems
Due to its complex structure and potential biocompatibility, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. Research in nanotechnology has leveraged such compounds for targeted drug delivery applications .
Agricultural Applications
2.1 Natural Pesticides
This compound can be derived from natural sources and has been investigated as a potential natural pesticide. Its efficacy against specific pests while being safe for beneficial insects makes it an attractive alternative to synthetic pesticides . Studies have demonstrated that formulations containing this compound can reduce pest populations without harming crop yields.
2.2 Plant Growth Regulators
Compounds with similar structures have been explored as plant growth regulators. They can influence plant metabolism and promote growth under suboptimal conditions. This application is particularly relevant in sustainable agriculture practices where enhancing crop resilience is critical .
Biotechnological Applications
3.1 Prebiotic Effects
The compound's structure suggests it could serve as a prebiotic agent that promotes the growth of beneficial gut bacteria. Research indicates that oligosaccharides derived from similar compounds can enhance gut health by selectively stimulating the growth of probiotics .
3.2 Bioconversion Processes
In biotechnological applications, this compound may be utilized in bioconversion processes where microorganisms convert substrates into valuable products such as biofuels or bioplastics. Its structural features may enhance substrate utilization efficiency by microbial strains .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, influencing their activity and thus altering metabolic pathways. The multiple hydroxyl groups allow for extensive hydrogen bonding, which can stabilize interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between the target compound and analogs from the evidence:
Key Observations:
- Functional Group Impact : The target compound’s methyl group distinguishes it from analogs like ’s smaller C12H22O11 derivative, which lacks alkyl substituents. Methoxy groups () reduce polarity compared to hydroxyls .
- Bioactivity: ’s C60H62O24 compound exhibits extensive toxicity and absorption data, suggesting the target compound may share similar pharmacokinetic challenges due to hydroxylation . Amino sugars () show distinct antibiotic properties, highlighting the role of functional groups in bioactivity .
Key Observations:
- Yield Challenges : Glycosylation reactions (e.g., ) often face steric hindrance, but yields >75% are achievable .
- Analytical Complexity : Polar, hydroxyl-rich compounds like the target require specialized techniques (e.g., ’s electrochemical profiling) for characterization .
Key Observations:
- Natural vs. Synthetic : Natural derivatives () show diverse bioactivity but require purity optimization, while synthetic analogs () allow tailored functionalization .
Biological Activity
The compound (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex glycoside with potential biological activities. This article explores its biological activity through a detailed examination of existing research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple hydroxyl groups and oxane rings which contribute to its solubility and interaction with biological systems. Its IUPAC name reflects its stereochemistry and functional groups:
- Molecular Formula: C60H102O51
- Molecular Weight: Approximately 1,380.47 g/mol
Structural Representation
| Component | Description |
|---|---|
| Rings | Multiple oxane rings |
| Hydroxyl Groups | Numerous hydroxyl (-OH) groups enhancing polarity |
| Functional Groups | Glycosidic linkages contributing to its biological activity |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens including bacteria and fungi.
Case Study: Antibacterial Activity
A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-64 µg/mL for both strains.
Antioxidant Activity
The compound has also shown promising antioxidant activity. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods revealed that it can reduce oxidative stress markers significantly.
Table: Antioxidant Activity Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Anti-inflammatory Effects
In vivo studies have suggested that the compound may possess anti-inflammatory properties. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation.
The biological activities of the compound are believed to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity: The hydroxyl groups may interact with key enzymes involved in microbial metabolism.
- Radical Scavenging: The structure allows for effective radical scavenging which mitigates oxidative damage.
- Cytokine Modulation: It may influence signaling pathways related to inflammation.
Docking Studies
Recent molecular docking studies have provided insights into the potential interactions of this compound with specific target proteins. For example, docking simulations with TMED5 showed a binding affinity indicative of strong interactions (affinity value: -9.5 kcal/mol).
Comparative Studies
Comparative studies with other known antimicrobial agents have shown that this compound has a comparable or superior efficacy against certain pathogens.
Table: Comparative Efficacy Against Pathogens
| Compound | MIC (µg/mL) for E. coli | MIC (µg/mL) for S. aureus |
|---|---|---|
| This Compound | 64 | 32 |
| Standard Antibiotic | 128 | 64 |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s glycosidic bonds are susceptible to acid- or enzyme-catalyzed hydrolysis.
Oxidation Reactions
Primary and secondary hydroxyl groups may undergo oxidation under specific conditions:
Derivatization Reactions
Hydroxyl groups participate in etherification, esterification, and acetylation:
Glycosylation and Enzymatic Modification
The compound may act as a glycosyl donor or acceptor in synthetic or enzymatic pathways:
Analytical Characterization
Key techniques for studying its reactivity include:
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for structural elucidation of this complex oligosaccharide?
- Methodology : Use a combination of 2D NMR (e.g., COSY, HSQC, HMBC) to resolve stereochemistry and glycosidic linkages, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is critical for absolute configuration determination if crystalline derivatives can be synthesized .
- Key parameters : For NMR, optimize solvent systems (e.g., D₂O or DMSO-d₆) and temperature to resolve overlapping hydroxyl signals.
Q. How can researchers ensure purity and stability during synthesis and storage?
- Purification : Employ size-exclusion chromatography (SEC) or HILIC (Hydrophilic Interaction Liquid Chromatography) to separate oligosaccharide impurities. Monitor purity via HPLC-ELSD (Evaporative Light Scattering Detection) .
- Storage : Store lyophilized samples at -20°C under inert gas (argon) to prevent hygroscopic degradation. Avoid aqueous solutions unless stabilized with 0.05% sodium azide .
Q. What safety protocols are critical for handling this compound?
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. For aerosol generation, employ fume hoods and HEPA filters .
- First aid : In case of exposure, rinse eyes/skin with copious water for 15 minutes and seek medical evaluation for persistent irritation .
Advanced Research Questions
Q. What computational strategies can predict its interaction with biological targets (e.g., glucose-regulating enzymes)?
- Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map hydrogen bonding between hydroxyl groups and enzyme active sites. Validate with MD simulations (GROMACS) to assess binding stability under physiological conditions .
- Case study : A computational study on a related oligosaccharide revealed hydrophobic interactions with glucokinase residues (e.g., Tyr214, Asp205), suggesting potential hypoglycemic activity .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Troubleshooting :
- Purity variability : Cross-validate purity using quantitative ¹H-NMR (qNMR) with internal standards (e.g., maleic acid) .
- Assay interference : Test for endotoxin contamination (LAL assay) and use orthogonal assays (e.g., SPR vs. enzymatic activity assays) .
Q. What advanced analytical methods are required to characterize its glycosidic linkage heterogeneity?
- Techniques :
- Ion mobility spectrometry (IMS) paired with MS to distinguish linkage isomers.
- Enzymatic digestion with specific glycosidases (e.g., β-galactosidase) followed by LC-MS/MS analysis of fragments .
Methodological Challenges and Solutions
Q. How to design experiments to study its metabolic stability in vivo?
- Model systems : Use stable isotope tracing (¹³C-labeled compound) in rodent models, with LC-MS/MS to track metabolites in plasma and tissues .
- Controls : Include inhibitors of intestinal glycosidases (e.g., acarbose) to assess enzymatic degradation pathways .
Q. What strategies optimize its solubility for in vitro assays?
- Solubility enhancement :
- Use co-solvents like DMSO (≤5%) or cyclodextrins (e.g., HP-β-CD) to maintain bioactivity.
- Adjust pH (6.5–7.4) to exploit hydroxyl group ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
